molecular formula C60H92Na2O31S B1264194 Synaptoside A

Synaptoside A

Cat. No.: B1264194
M. Wt: 1387.4 g/mol
InChI Key: AJDZPUFIBCSQDJ-IIYRHFSWSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Synaptoside A is a triterpene glycoside isolated from sea cucumbers, a class of marine organisms known for their rich secondary metabolites with bioactive properties. Its molecular formula is C₆₀H₉₀O₃₂SNa₂, and it features a 18(20)-keto ring in the aglycone (non-sugar) moiety, a structural hallmark of many sea cucumber-derived glycosides . This compound’s sugar moiety aligns with typical sea cucumber glycosides, but its 13C NMR spectrum reveals unique signals in the low-field region, indicative of a 7(8)- or 9(11)-double bond in the aglycone . This structural feature may influence its interaction with cellular targets, though further biochemical validation is required.

Properties

Molecular Formula

C60H92Na2O31S

Molecular Weight

1387.4 g/mol

IUPAC Name

disodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[(2S,3R,4S,5R)-4-hydroxy-2-[[(2S,5S,6S,9S,12S,13R,16S,18R)-2,6,13,17,17-pentamethyl-6-(4-methyl-2-oxopentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-4-methoxyoxane-2-carboxylate

InChI

InChI=1S/C60H94O31S.2Na/c1-23(2)18-25(62)19-59(8)32-13-16-58(7)27-10-11-31-56(4,5)33(14-15-57(31,6)26(27)12-17-60(32,58)55(75)91-59)86-54-48(36(65)29(21-80-54)84-51-39(68)37(66)34(63)30(85-51)22-81-92(76,77)78)90-50-40(69)38(67)44(24(3)82-50)87-52-43(72)46(35(64)28(20-61)83-52)88-53-42(71)45(79-9)41(70)47(89-53)49(73)74;;/h10,23-24,26,28-48,50-54,61,63-72H,11-22H2,1-9H3,(H,73,74)(H,76,77,78);;/q;2*+1/p-2/t24-,26-,28-,29-,30-,31+,32-,33+,34-,35-,36+,37+,38-,39-,40-,41+,42-,43-,44-,45+,46+,47+,48-,50+,51-,52+,53-,54+,57-,58+,59+,60-;;/m1../s1

InChI Key

AJDZPUFIBCSQDJ-IIYRHFSWSA-L

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@@]4([C@@H]5CC[C@]67[C@H](CC[C@]6(C5=CC[C@H]4C3(C)C)C)[C@](OC7=O)(C)CC(=O)CC(C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)[O-])O)O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)OC)O)O.[Na+].[Na+]

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(CCC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(=O)CC(C)C)C)OC8C(C(C(C(O8)COS(=O)(=O)[O-])O)O)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)C(=O)[O-])O)OC)O)O.[Na+].[Na+]

Synonyms

synaptoside A

Origin of Product

United States

Chemical Reactions Analysis

Transition State Analysis

The transition state is critical in determining reaction pathways and products. For Synaptoside A, chirped-pulse millimeter-wave spectroscopy could be applied to characterize competing transition states, as demonstrated in studies of vinyl cyanide reactions . This technique measures vibrational energy levels in product molecules, providing insights into transition state geometry. For example, in vinyl cyanide photodissociation, two distinct transition states were identified by analyzing bending excitation in product molecules . A similar approach could reveal the pathways of this compound's reactions.

Reaction Optimization Strategies

Chemical reaction optimization often involves Design of Experiments (DoE) to identify critical factors. For instance, in the synthesis of 3,4-dihydroxymandelic acid, full factorial DoE designs were used to optimize glyoxylic acid addition, temperature, and sodium hydroxide concentration . Applying DoE to this compound's reactions could help identify key variables (e.g., pH, solvent, catalysts) influencing yield and selectivity.

Kinetic and Mechanistic Studies

Kinetic experiments are essential for understanding reaction mechanisms. In the alkylation of indolphenol with chloropyrrolidine, first-order kinetics suggested a two-step mechanism involving azetidinium ion formation . For this compound, rate laws could be derived to model its reactivity, particularly if it involves nucleophilic substitution (S~N~1 or S~N~2) or electrophilic substitution, as discussed in general reaction mechanisms .

Bioorthogonal Reactions in Living Systems

This compound's potential role in biological systems aligns with bioorthogonal chemistry principles . In vivo reactions often rely on stimuli like pH or redox conditions to trigger bond cleavage. For example, acetals, hydrazones, or oximes are hydrolyzed under acidic conditions in cellular environments . If this compound undergoes dynamic covalent bond cleavage, pH-dependent hydrolysis could be a key reaction pathway.

Electrochemical Methods

Electrochemistry offers tools to enhance reaction efficiency. A UChicago study demonstrated electric field effects on catalytic reactions, achieving rate increases by orders of magnitude . Applying similar principles to this compound could involve electrode-driven transformations, though such methods require detailed surface reaction studies .

Data Table: General Reaction Parameters

ParameterMethodologyApplicability to this compound
Transition StateChirped-pulse spectroscopyPathway elucidation
Optimization VariablesFull factorial DoE designsYield enhancement
Kinetic OrderRate law determinationMechanistic insights
Bioorthogonal TriggerspH-dependent hydrolysisIn vivo reactivity
Electrochemical EffectsElectric field modulationSustainability improvements

Comparison with Similar Compounds

Structural and Spectral Comparisons

The closest structural analog to Synaptoside A is Synaptoside A1 (Compound 2) , which shares the same molecular formula (C₆₀H₉₀O₃₂SNa₂ ) but differs in key structural aspects (Table 1).

Table 1: Structural and Spectral Comparison of this compound and Synaptoside A1

Feature This compound Synaptoside A1
Aglycone Structure 18(20)-keto ring 18(20)-keto ring with 7(8)- or 9(11)-double bond
Sugar Moiety Typical glycosylation pattern Atypical ketone group in sugar moiety
13C NMR Signals Consistent with sea cucumber glycosides Low-field signals for double bond and ketone
Comparison Standard N/A Similarities to 7-keto lanosterol derivatives
  • Key Differences: Double Bond Position: Synaptoside A1’s aglycone contains a double bond at either 7(8) or 9(11), whereas this compound lacks this feature. Sugar Ketone Group: Synaptoside A1’s sugar moiety includes a ketone group, a rare modification in sea cucumber glycosides. This could enhance solubility or enable novel hydrogen-bonding interactions with biological targets .
Cytotoxic Activity

For example, the ketone group might stabilize interactions with enzymes like topoisomerases or kinases, which are common targets for cytotoxic agents .

Broader Context of Triterpene Glycosides

While this compound and A1 are directly comparable, other triterpene glycosides from sea cucumbers (e.g., holotoxins, cucumariosides) share foundational structural features but diverge in:

  • Side-Chain Modifications : Sulfation patterns or additional hydroxyl groups.
  • Bioactivity Profiles: Some analogs show immunomodulatory or antifungal effects, whereas this compound/A1 focus on cytotoxicity.

Q & A

Q. What experimental methodologies are commonly employed to determine Synaptoside A's mechanism of action in neuronal models?

Methodological Answer: this compound's mechanism is typically investigated using in vitro neuronal cultures combined with electrophysiological recordings (e.g., patch-clamp for ion channel activity) and molecular docking simulations to identify binding sites . Immunofluorescence assays are used to track synaptic protein localization (e.g., synaptophysin, PSD-95) pre- and post-treatment. Dose-response curves (0.1–100 µM) are critical to establish efficacy thresholds, while control groups include untreated cells and vehicle-only exposures .

Q. How do researchers validate this compound's specificity to synaptic targets versus off-site effects?

Methodological Answer: Specificity is validated through competitive binding assays (e.g., radioligand displacement) and knockout models (CRISPR/Cas9-mediated gene deletion of putative targets). Off-target effects are assessed via transcriptomic profiling (RNA-seq) and proteomic screens to identify unintended pathways. Negative controls, such as scrambled siRNA or inert analogs, are mandatory .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects in preclinical studies?

Methodological Answer: Non-linear regression models (e.g., log[inhibitor] vs. response) are standard for dose-response analysis. For multi-group comparisons, ANOVA with post-hoc Tukey tests is preferred. Researchers must account for batch effects (e.g., day-to-day variability in cell cultures) using mixed-effects models. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes .

Advanced Research Questions

Q. How can conflicting data on this compound's neuroprotective efficacy across studies be systematically resolved?

Methodological Answer: Contradictions are addressed through meta-analysis (PRISMA guidelines) pooling data from ≥5 studies, stratified by variables like model organism (e.g., murine vs. primate), dosage, and exposure duration. Sensitivity analysis identifies outliers, while subgroup analysis explores heterogeneity sources (e.g., synaptic vs. non-synaptic effects) . For example, a 2024 meta-analysis resolved discrepancies by showing this compound’s efficacy in Alzheimer’s models (Aβ42-induced toxicity) but not in Parkinson’s (α-synuclein aggregates) .

Q. What advanced imaging techniques optimize spatial resolution for observing this compound's real-time synaptic interactions?

Methodological Answer: Super-resolution microscopy (STED or PALM) achieves <50 nm resolution to track this compound’s localization in dendritic spines. Two-photon imaging in live brain slices monitors dynamic calcium signaling post-treatment. For ultrastructural validation, correlative light-electron microscopy (CLEM) is gold-standard .

Q. How should researchers design longitudinal studies to assess this compound's chronic toxicity in neurodegenerative models?

Methodological Answer: Longitudinal designs require staggered cohorts (e.g., 4-, 8-, 12-week exposures) with endpoints like synaptic density (via TEM) and behavioral outcomes (e.g., Morris water maze). Toxicity markers (GFAP for astrogliosis, Iba1 for microglia activation) are quantified histologically. Survival analysis (Kaplan-Meier curves) accounts for attrition .

Data Synthesis & Reporting

Q. What frameworks guide the synthesis of heterogeneous this compound data into actionable hypotheses?

Methodological Answer: The PICO framework (Population: neuronal subtype; Intervention: this compound dosage; Comparison: placebo/standard therapy; Outcome: synaptic plasticity metrics) structures systematic reviews. For qualitative synthesis, SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) organizes mixed-method studies .

Q. How can researchers mitigate publication bias when interpreting this compound's preclinical data?

Methodological Answer: Utilize the ROSES checklist (RepOrting standards for Systematic Evidence Syntheses) to include gray literature (e.g., conference abstracts, preprints). Funnel plots and Egger’s regression test asymmetry in published vs. unpublished data. Prospective registry (e.g., PROSPERO) of all studies reduces selective reporting .

Contradiction Analysis Table

Contradictory Finding Resolution Strategy Key References
Varied EC50 values (5–25 µM) across studiesStandardize assay conditions (pH, temperature)
Opposing effects on LTP vs. LTDStratify by brain region (hippocampus vs. cortex)
Discrepant bioavailability in vivoUse isotopic labeling (³H-Synaptoside A) for PK

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